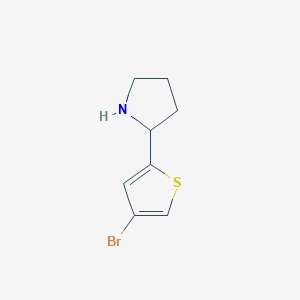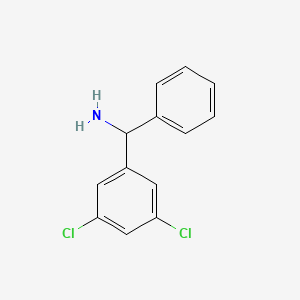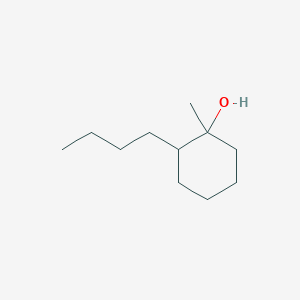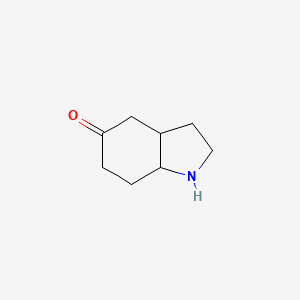
1-Cyclopropyl-3,3-dimethoxypropan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Cyclopropyl-3,3-dimethoxypropan-1-one is an organic compound with the molecular formula C7H12O3 It is characterized by a cyclopropyl group attached to a propanone backbone, with two methoxy groups at the third carbon position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Cyclopropyl-3,3-dimethoxypropan-1-one can be synthesized through several methods. One common approach involves the reaction of cyclopropyl methyl ketone with methanol in the presence of an acid catalyst. The reaction proceeds via the formation of an intermediate, which is then converted to the final product through a series of steps involving methoxylation and cyclopropanation.
Industrial Production Methods: In an industrial setting, the production of this compound typically involves large-scale batch or continuous processes. These processes often utilize optimized reaction conditions, such as controlled temperature and pressure, to maximize yield and purity. The use of advanced catalytic systems and purification techniques ensures the efficient production of the compound.
Análisis De Reacciones Químicas
Types of Reactions: 1-Cyclopropyl-3,3-dimethoxypropan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound to alcohols or other reduced forms.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like halides or amines can be used in substitution reactions under basic or acidic conditions.
Major Products Formed:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1-Cyclopropyl-3,3-dimethoxypropan-1-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of cyclopropyl-containing compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1-Cyclopropyl-3,3-dimethoxypropan-1-one involves its interaction with specific molecular targets and pathways. The cyclopropyl group imparts unique reactivity, allowing the compound to participate in various biochemical processes. The methoxy groups enhance its solubility and stability, facilitating its use in different applications. The exact molecular targets and pathways depend on the specific context in which the compound is used, such as its role in inhibiting enzymes or interacting with cellular receptors.
Comparación Con Compuestos Similares
Cyclopropyl methyl ketone: Shares the cyclopropyl group but lacks the methoxy groups.
3,3-Dimethoxypropan-1-one: Contains the methoxy groups but lacks the cyclopropyl group.
Uniqueness: 1-Cyclopropyl-3,3-dimethoxypropan-1-one is unique due to the combination of the cyclopropyl group and the methoxy groups. This combination imparts distinct chemical and physical properties, making it valuable for specific applications that require both reactivity and stability.
Propiedades
Fórmula molecular |
C8H14O3 |
|---|---|
Peso molecular |
158.19 g/mol |
Nombre IUPAC |
1-cyclopropyl-3,3-dimethoxypropan-1-one |
InChI |
InChI=1S/C8H14O3/c1-10-8(11-2)5-7(9)6-3-4-6/h6,8H,3-5H2,1-2H3 |
Clave InChI |
MNTXUVYCOHHXEY-UHFFFAOYSA-N |
SMILES canónico |
COC(CC(=O)C1CC1)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


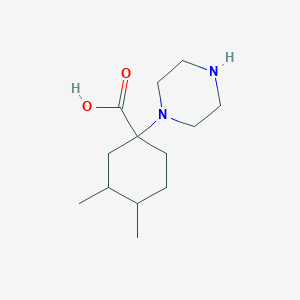
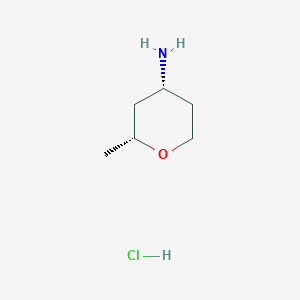

![tert-butylN-[4-(chlorosulfonyl)-2,2-dimethylbutyl]carbamate](/img/structure/B13629900.png)


